4-[(Benzylsulfanyl)methyl]piperidine
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Overview
Description
4-[(Benzylsulfanyl)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a benzylsulfanyl group attached to the piperidine ring via a methylene bridge. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a benzylsulfanyl intermediate, which then reacts with piperidine to form the final product. The reaction conditions usually involve heating the reaction mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(Benzylsulfanyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
4-[(Benzylsulfanyl)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase receptors.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(Benzylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase receptors by binding to the catalytic site of the enzyme, thereby preventing the breakdown of acetylcholine. This interaction is facilitated by the benzylsulfanyl group, which enhances the binding affinity to the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Similar in structure but lacks the sulfanyl group. It acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
2-Benzylpiperidine: Another structural analog with different pharmacological properties.
Benzylpiperazine: A piperazine derivative with stimulant effects.
Uniqueness
4-[(Benzylsulfanyl)methyl]piperidine is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C13H19NS |
---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
4-(benzylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C13H19NS/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-5,13-14H,6-11H2 |
InChI Key |
JNDOWEBIENEMCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CSCC2=CC=CC=C2 |
Origin of Product |
United States |
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